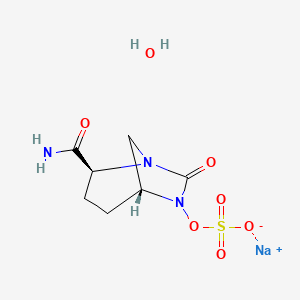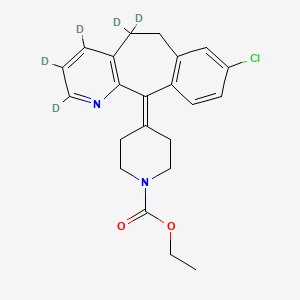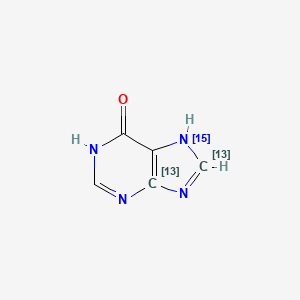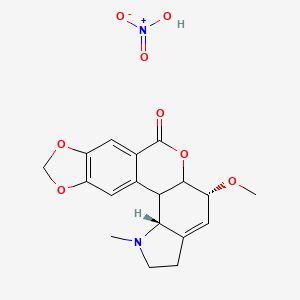
Avibactam sodium hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avibactam sodium hydrate is a non-β-lactam β-lactamase inhibitor antibiotic. β-lactamase inhibitor Avibactam is a novel investigational non-beta-lactam beta-lactamase inhibitor that is being developed for possible use in combination with ceftaroline in the U.S. Avibactam does not have any intrinsic antibacterial activity in its own right, but appears to be capable of inhibiting beta-lactamase enzymes that belong to molecular classes A and C.Avibactam is useful for Antibiotics.
Wissenschaftliche Forschungsanwendungen
Non-β-lactam β-lactamase Inhibitor
Avibactam sodium hydrate represents a significant advancement as the first non-β-lactam β-lactamase inhibitor introduced for clinical use. It has broad-spectrum activity against class A, class C, and some class D β-lactamases. This unique compound operates through a mechanism involving covalent modification of a nucleophilic serine residue, much like β-lactam inhibitors, but reacts reversibly with its β-lactamase targets, unlike β-lactam inhibitors (Wang et al., 2016).
Novel Synthetic Routes
Innovative synthetic routes have been developed for avibactam, starting from commercially available compounds. This includes a 10-step synthesis process featuring a novel lipase-catalyzed resolution and simultaneous debenzylation/sulfation, yielding avibactam sodium salt on a large scale (Wang et al., 2017).
Pharmacokinetic/Pharmacodynamic Targets
Avibactam's pharmacokinetic/pharmacodynamic (PK/PD) indices have been explored for combinations with other drugs, such as ceftazidime, aztreonam, or ceftaroline fosamil. The PK/PD target for avibactam, critical for restoring the activity of these β-lactams, is identified as time-dependent rather than concentration-dependent (Nichols et al., 2018).
Restoration of Potency Against Drug-Resistant Bacteria
Avibactam has shown potential in restoring the potency of carbapenems against drug-resistant Mycobacterium abscessus. This makes avibactam a valuable tool in treating infections caused by multidrug-resistant pathogens (Kaushik et al., 2017).
Binding to Penicillin-Binding Proteins
Interestingly, avibactam can bind selectively to some penicillin-binding proteins (PBPs) in various Gram-positive and Gram-negative bacteria, expanding its potential utility beyond just β-lactamase inhibition (Asli et al., 2015).
Eigenschaften
Molekularformel |
C7H12N3NaO7S |
|---|---|
Molekulargewicht |
305.24 |
IUPAC-Name |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate |
InChI |
InChI=1S/C7H11N3O6S.Na.H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;1H2/q;+1;/p-1/t4-,5+;;/m1../s1 |
SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)
